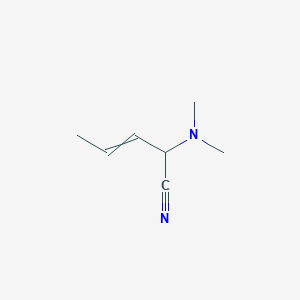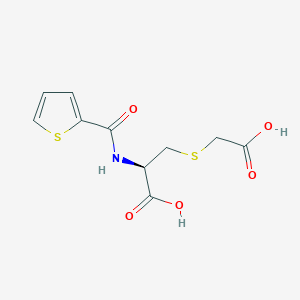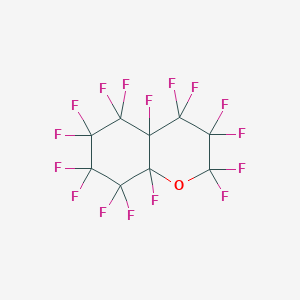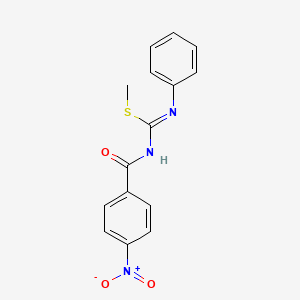
Trimethylsilyl 4-iodobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 4-iodobutanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-iodobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 4-iodobutanoate typically involves the reaction of 4-iodobutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ester intermediate, which is then isolated and purified. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 4-butanol derivative.
Oxidation Reactions: The trimethylsilyl group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in ether solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of 4-substituted butanoates.
Reduction: Formation of 4-butanol derivatives.
Oxidation: Formation of silanols or siloxanes.
Aplicaciones Científicas De Investigación
Trimethylsilyl 4-iodobutanoate has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeling in imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 4-iodobutanoate involves the reactivity of the trimethylsilyl group and the iodine atom. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites in a molecule during synthesis. The iodine atom can participate in substitution reactions, allowing for the introduction of various functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions and as a precursor for other trimethylsilyl compounds.
Trimethylsilyl Cyanide: Employed in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl Acetate:
Uniqueness
Trimethylsilyl 4-iodobutanoate is unique due to the presence of both a trimethylsilyl group and an iodine atom, which provides dual functionality for various synthetic applications. This combination allows for versatile reactivity and the ability to participate in multiple types of chemical reactions, making it a valuable compound in organic synthesis and research.
Propiedades
Número CAS |
67764-03-8 |
|---|---|
Fórmula molecular |
C7H15IO2Si |
Peso molecular |
286.18 g/mol |
Nombre IUPAC |
trimethylsilyl 4-iodobutanoate |
InChI |
InChI=1S/C7H15IO2Si/c1-11(2,3)10-7(9)5-4-6-8/h4-6H2,1-3H3 |
Clave InChI |
OTGAXWCTEQLNBB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(=O)CCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)


![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)
![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)

